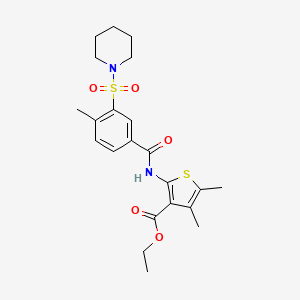

乙酸-4,5-二甲基-2-(4-甲基-3-(哌啶-1-基磺酰)苯甲酰胺)噻吩-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

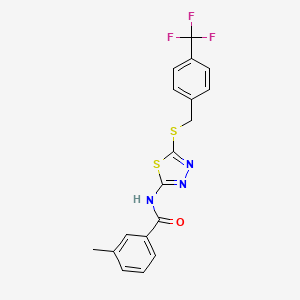

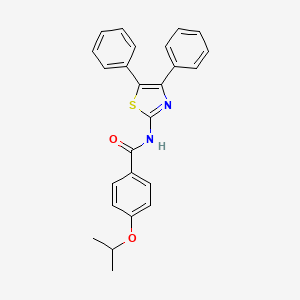

“Ethyl 4,5-dimethyl-2-(4-methyl-3-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate” is a chemical compound. It is a derivative of piperidine , which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Synthesis Analysis

The synthesis of piperidine derivatives, like the compound , is an important task in modern organic chemistry . The synthesis of such compounds has been widespread . There are many protocols available on the functionalizing deboronation of alkyl boronic esters . Protodeboronation is not well developed, but there are reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of several functional groups. The piperidine ring, for example, can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of piperidine derivatives can be inferred from the literature . For example, they are generally stable compounds that can participate in a variety of chemical reactions .科学研究应用

抗增殖活性

Ghorab 等人 (2013) 的一项研究展示了新型噻吩和噻吩并嘧啶衍生物,对乳腺癌和结肠癌细胞系表现出显着的抗增殖活性。这些化合物(包括噻吩衍生物的变体)表现出显着的活性,突显了噻吩类化合物在癌症治疗中的潜力 (Ghorab 等人,2013)。

抗分枝杆菌活性

Jeankumar 等人 (2013) 设计并合成了噻唑-氨基哌啶杂化类似物,揭示了一种对结核分枝杆菌具有显着活性的有前途的化合物,展示了这些衍生物在结核病治疗中的潜力 (Jeankumar 等人,2013)。

化学合成和表征

李娟 (2015) 专注于相关化合物的合成,强调化学过程和产率,这有助于理解合成路线和增强生物活性或溶解度的潜在修饰 (唐李娟,2015)。

GPIIb/IIIa 整联蛋白拮抗剂

Hayashi 等人 (1998) 探索了纤维蛋白原受体拮抗剂的开发,强调了三取代 β-氨基酸衍生物的作用,包括一种具有显着血小板聚集抑制活性的化合物。这项研究突出了该化合物的治疗潜力,特别是在抗血栓治疗中 (Hayashi 等人,1998)。

未来方向

属性

IUPAC Name |

ethyl 4,5-dimethyl-2-[(4-methyl-3-piperidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O5S2/c1-5-29-22(26)19-15(3)16(4)30-21(19)23-20(25)17-10-9-14(2)18(13-17)31(27,28)24-11-7-6-8-12-24/h9-10,13H,5-8,11-12H2,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVPMKLXHYYUEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4,5-dimethyl-2-(4-methyl-3-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2728448.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B2728456.png)

![3-{2-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2728462.png)

![3,4-Dihydro-2H-chromen-3-yl-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2728464.png)

![4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine](/img/structure/B2728468.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2728469.png)